molecular formula C19H28N4O2 B12228804 1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}propan-1-one

1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}propan-1-one

Cat. No.: B12228804
M. Wt: 344.5 g/mol
InChI Key: JRPFSZMDCATGHW-UHFFFAOYSA-N
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Description

1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}propan-1-one is a compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their potential therapeutic applications, particularly in the field of oncology. The imidazo[1,2-b]pyridazine moiety is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets .

Preparation Methods

The synthesis of 1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}propan-1-one involves multiple steps. The key steps include the formation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the tert-butyl group and the piperidine moiety. The final step involves the attachment of the propan-1-one group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Chemical Reactions Analysis

1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}propan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced with other functional groups. Common reagents and conditions for these reactions include organic solvents, catalysts, and specific temperature and pressure conditions.

Scientific Research Applications

1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: It has potential therapeutic applications, particularly in the treatment of cancer.

    Industry: It is used in the development of new drugs and chemical products.

Mechanism of Action

The mechanism of action of 1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}propan-1-one involves its interaction with specific molecular targets. The compound binds to the hinge region of kinases, inhibiting their activity. This inhibition leads to the disruption of signaling pathways that are essential for cell growth and survival. The compound has been shown to inhibit the enzymatic activity of transforming growth factor-β activated kinase (TAK1), which is upregulated in multiple myeloma .

Comparison with Similar Compounds

1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}propan-1-one is unique due to its specific structure and mechanism of action. Similar compounds include:

Properties

Molecular Formula

C19H28N4O2

Molecular Weight

344.5 g/mol

IUPAC Name

1-[4-[(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]propan-1-one

InChI

InChI=1S/C19H28N4O2/c1-5-18(24)22-10-8-14(9-11-22)13-25-17-7-6-16-20-15(19(2,3)4)12-23(16)21-17/h6-7,12,14H,5,8-11,13H2,1-4H3

InChI Key

JRPFSZMDCATGHW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCC(CC1)COC2=NN3C=C(N=C3C=C2)C(C)(C)C

Origin of Product

United States

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